
(2R)-1-(Cyclopropylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related beta-amino carbonyl compounds and beta-adrenergic blocking agents has been described. For instance, a new Mannich base was synthesized from the reaction of 4-methylcyclohexan-1-one and aniline with 4-methylbenzaldehyde using calcium chloride as a catalyst in an ethanol medium . Similarly, beta-adrenergic blocking agents with an aryloxy and amidoalkylamino group were synthesized, indicating the possibility of incorporating amino groups into propanol derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods. For example, the crystal structure of a tetrahydropyridine derivative was determined using X-ray diffraction, which showed a flat boat conformation of the tetrahydropyridine ring . This suggests that the molecular structure of (2R)-1-(Cyclopropylamino)propan-2-ol could potentially be elucidated using similar techniques.
Chemical Reactions Analysis
The papers do not provide direct information on the chemical reactions of (2R)-1-(Cyclopropylamino)propan-2-ol. However, the synthesis of related compounds involves reactions such as Mannich reactions, acetylation, and reductive beta-elimination . These reactions could be relevant when considering the chemical reactivity of (2R)-1-(Cyclopropylamino)propan-2-ol.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using physico-chemical tools such as FT-IR, NMR, mass spectra, elemental analysis, and melting point determination . The intrinsic degradation kinetics of diastereomers of acyl glucuronides were studied, revealing different degradation rates under physiological conditions . These methods and findings could guide the analysis of the physical and chemical properties of (2R)-1-(Cyclopropylamino)propan-2-ol.
Applications De Recherche Scientifique
Antifungal Compounds Development
(Zambrano-Huerta et al., 2019) explored the synthesis and in vitro biological evaluation of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives as antifungal compounds. These derivatives, synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives and diverse alkynes, exhibited high activity against Candida spp. strains. A derivative with a cyclopropyl group showed outstanding selectivity against Candida albicans and Candida krusei, highlighting its potential as a lead compound for developing new antifungal agents.
Bioactive Conformation Studies
(Watanabe et al., 2010) conducted a study on the bioactive conformation of histamine H3 receptor antagonists using cyclopropylic strain-based conformational restriction strategy. This research provides insights into the structural requirements for the binding of cyclopropyl-containing compounds to the histamine H3 receptor, useful for the design of new therapeutic agents.
Molecular Recognition Applications
(Khanvilkar & Bedekar, 2018) utilized optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol as a chiral solvating agent for molecular recognition of enantiomers of acids via NMR and fluorescence spectroscopy. This study underscores the potential of cyclopropyl-containing compounds in analytical chemistry for enantiomeric discrimination.
Propriétés
IUPAC Name |
(2R)-1-(cyclopropylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(8)4-7-6-2-3-6/h5-8H,2-4H2,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBAPNQECBHZCB-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(Cyclopropylamino)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2550104.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2550105.png)
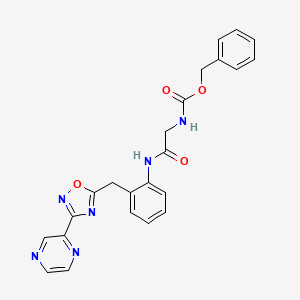
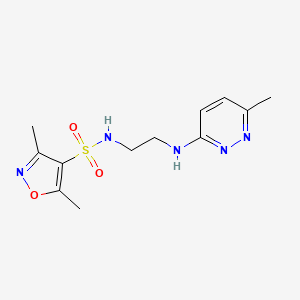

![6-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2550113.png)
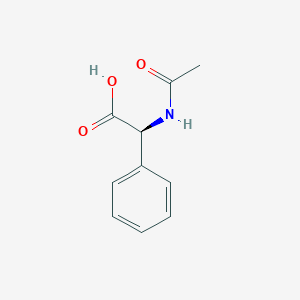
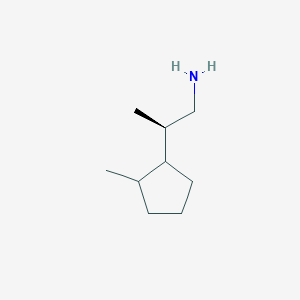
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2550116.png)

![3-(((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-7-yl)thio)propanoic acid](/img/structure/B2550121.png)

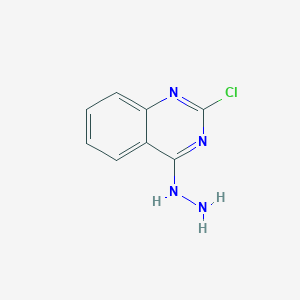
![5-(3-phenyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2550127.png)